molecular formula C6H4BrF2N B1398174 4-Bromo-3-(difluoromethyl)pyridine CAS No. 1256821-48-3

4-Bromo-3-(difluoromethyl)pyridine

Cat. No. B1398174
CAS RN: 1256821-48-3
M. Wt: 208 g/mol
InChI Key: WBGPWMOAKBGODC-UHFFFAOYSA-N
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Description

“4-Bromo-3-(difluoromethyl)pyridine” is a chemical compound with the molecular formula C6H4BrF2N and a molecular weight of 208.01 . It is also known by its IUPAC name, 3-bromo-4-(difluoromethyl)pyridine .


Synthesis Analysis

The synthesis of “this compound” and its derivatives is a topic of active research. A review paper discusses the synthesis and applications of trifluoromethylpyridines, which are structurally similar to “this compound” and could provide insights into potential synthesis methods . Another source discusses various methods for the synthesis of pyridines and related compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached at the 4-position and a difluoromethyl group (-CF2H) attached at the 3-position .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 208.00 g/mol . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

A study by Ahmad et al. (2017) describes the synthesis of novel pyridine derivatives using Suzuki cross-coupling reactions. These derivatives, including those related to 4-Bromo-3-(difluoromethyl)pyridine, were studied for their potential as chiral dopants for liquid crystals and for their biological activities, including anti-thrombolytic and biofilm inhibition properties. Some compounds demonstrated significant activities, notably against clot formation in human blood and Escherichia coli (Ahmad et al., 2017).

Orthogonal Synthetic Approach for Bisazolyl Pyridines

Ruiz-Crespo et al. (2022) presented a method for synthesizing nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines. This method, starting from 4-bromo-2,6-difluoropyridine, allows for the selective substitution of atoms, enabling the creation of complex structures with varied photophysical properties, relevant in metalloorganic structures and complexation (Ruiz-Crespo et al., 2022).

Spectroscopic and Density Functional Theory Studies

Vural and Kara (2017) conducted a comprehensive spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, which is closely related to this compound. They employed density functional theory to explore the molecule's structure, vibrational frequencies, and non-linear optical properties, contributing valuable insights into the molecule's potential applications in materials science (Vural & Kara, 2017).

Synthesis of Lanthanide-Nitronyl Nitroxide Complexes

Xu et al. (2009) synthesized new lanthanide-nitronyl nitroxide complexes using a molecule similar to this compound. These complexes were analyzed for their magnetic properties, demonstrating single-molecule magnetism behavior, which is significant in the field of magnetic materials (Xu et al., 2009).

Dearomatization and Difunctionalization of Pyridines

Chen et al. (2020) explored the copper-catalyzed dearomatization and difunctionalization of pyridines. This innovative method demonstrates an environmentally friendly, high atom economy approach to creating novel N-difluoromethyl-2-imine dihydropyridine derivatives, which can be derived from commercially available pyridines (Chen et al., 2020).

Safety and Hazards

Safety data sheets suggest that “4-Bromo-3-(difluoromethyl)pyridine” may cause serious eye irritation . It is recommended to avoid breathing dust or vapor, and to use personal protective equipment when handling this compound .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-3-(difluoromethyl)pyridine is the respiratory system . This compound is a part of the trifluoromethylpyridines group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It is known that the compound interacts with its targets in the respiratory system . The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are believed to play a significant role in these interactions .

Biochemical Pathways

It is known that trifluoromethylpyridine derivatives, to which this compound belongs, are used in the protection of crops from pests . This suggests that the compound may affect biochemical pathways related to pest resistance in crops.

Pharmacokinetics

The compound’s solubility, stability, and other physicochemical properties suggest that it may have good bioavailability .

Result of Action

Given its use in crop protection, it is likely that the compound has significant effects on pest organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .

properties

IUPAC Name

4-bromo-3-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-5-1-2-10-3-4(5)6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGPWMOAKBGODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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